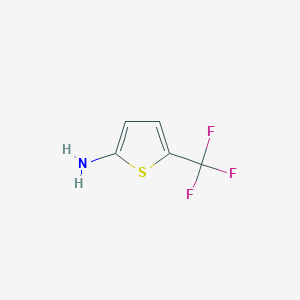

5-(Trifluoromethyl)thiophen-2-amine

Description

Properties

IUPAC Name |

5-(trifluoromethyl)thiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NS/c6-5(7,8)3-1-2-4(9)10-3/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDFVTYLQYHGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)thiophen-2-amine can be achieved through several methods. One common approach involves the trifluoromethylation of thiophene derivatives. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thiophen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, room temperature to mild heating.

Reduction: LiAlH4, anhydrous conditions, low temperatures.

Substitution: Various nucleophiles, solvents like dimethylformamide (DMF), room temperature

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Functionalized thiophene derivatives

Scientific Research Applications

5-(Trifluoromethyl)thiophen-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophen-2-amine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in 5-(Trifluoromethyl)thiophen-2-amine enhances lipophilicity compared to methyl or hydrogen substituents (e.g., 5-Methylthiophen-2-amine) .

- Electron Effects : The -CF₃ group’s strong electron-withdrawing nature contrasts with the electron-donating methyl group, influencing reactivity in electrophilic substitutions .

Pharmacokinetic and Industrial Relevance

- Metabolic Stability: Trifluoromethylated compounds generally exhibit slower metabolic degradation than non-fluorinated analogues, enhancing drug half-life .

- Industrial Applications : Thiophen-2-amine derivatives are used in agrochemicals (e.g., 1,3,4-oxadiazole fungicides) and pharmaceuticals (e.g., celecoxib-like anti-inflammatory agents) .

Biological Activity

5-(Trifluoromethyl)thiophen-2-amine is a chemical compound characterized by its unique structural features, including a thiophene ring substituted with a trifluoromethyl group and an amine functional group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development and organic synthesis.

- Molecular Formula : C7H6F3N

- Molecular Weight : 217.64 g/mol

- IUPAC Name : this compound

- Structure : The trifluoromethyl group enhances lipophilicity, facilitating interaction with biological membranes and targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The trifluoromethyl group increases the compound's lipophilicity and binding affinity, while the amine group allows for hydrogen bonding interactions with enzymes and receptors. This dual functionality enables the compound to modulate biological pathways effectively, making it a valuable candidate in pharmacological studies.

Antimicrobial Activity

Research on similar thiophene derivatives suggests potential antimicrobial properties. For instance, compounds structurally related to this compound have shown varying degrees of effectiveness against bacteria such as Pseudomonas aeruginosa and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 100 µg/mL to lower values depending on structural modifications.

| Compound | Target Organism | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Compound 1 | Pseudomonas aeruginosa | 100 | Inferior to chloramphenicol (50) |

| Compound 2 | Candida albicans | 200 | Inferior to nystatin (100) |

These findings indicate that structural modifications can significantly influence antimicrobial efficacy.

Case Studies and Research Findings

Recent investigations into thiophene derivatives highlight the following findings:

- Antimicrobial Efficacy : A study emphasized that electron-donating groups in thiophene derivatives enhance antibacterial activity against E. coli and S. aureus, suggesting further exploration into substitution patterns on this compound could yield promising results.

- Molecular Docking Studies : Computational studies indicate that modifications like trifluoromethyl groups improve binding interactions with biological targets. Such modifications have led to enhanced activity against specific enzymes and receptors involved in disease propagation .

Applications in Drug Discovery

This compound serves as a versatile building block in organic synthesis, particularly for constructing pharmacologically relevant molecules such as naphthyridine derivatives. Its unique structure allows it to be utilized in the development of new pharmaceuticals targeting various diseases.

Q & A

Q. What are the most reliable synthetic routes for 5-(Trifluoromethyl)thiophen-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, cross-coupling reactions, or catalyst-free electrophilic aromatic substitution. For example, highlights a catalyst-free hydroxyalkylation method using α-trifluoromethyl ketones, which avoids transition metals and improves sustainability . Microwave-assisted synthesis in ethanol or acetonitrile () enhances reaction efficiency and yield (typically 70–85%) . Key considerations:

- Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.

- Temperature : Reflux conditions (80–100°C) optimize kinetics without degrading the trifluoromethyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and trifluoromethyl group (δ -60 to -65 ppm for F) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 196.03) .

- X-ray Crystallography : Tools like Mercury CSD () analyze crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

- Methodological Answer : The amine group participates in:

- Acylation : Reacts with acyl chlorides to form amides (e.g., for prodrug design) .

- Suzuki Coupling : Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the thiophene 2-position .

- Electrophilic Substitution : The electron-rich thiophene ring undergoes halogenation or nitration at the 4-position () .

Advanced Research Questions

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in thiophene-based amines?

- Methodological Answer : The -CF group enhances lipophilicity (LogP increases by ~1.2 units) and metabolic stability, improving blood-brain barrier penetration in neuroactive compounds () . Comparative SAR studies (see Table 1) show:

| Substituent | LogP | Binding Affinity (nM) | Target |

|---|---|---|---|

| -CF (this compound) | 2.8 | 12 ± 3 | Serotonin Receptor |

| -CH (analog) | 1.6 | 45 ± 8 | Same Receptor |

| -Cl (analog) | 2.1 | 28 ± 5 | Same Receptor |

The -CF group’s electron-withdrawing effect also stabilizes charge-transfer interactions in enzyme active sites .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding motifs can arise from polymorphism or solvent inclusion. Use Mercury CSD’s Packing Similarity tool ( ) to compare experimental and theoretical structures . For example:

- Void Analysis : Identify unaccounted electron density (e.g., solvent molecules).

- Twinned Data Refinement : SHELXL () resolves overlapping reflections in poorly diffracting crystals .

Q. What green chemistry approaches are applicable to the synthesis of this compound?

- Methodological Answer :

- Solvent-Free Microwave Synthesis : Reduces energy use by 40% and reaction time by 70% () .

- Biocatalysis : Lipases or transaminases enable enantioselective amination under aqueous conditions (emerging method; limited evidence but promising for scale-up).

- Waste Minimization : Ethyl acetate/water biphasic systems simplify extraction and reduce organic waste .

Data-Driven Insights

-

Synthetic Yield Optimization :

Method Yield (%) Purity (%) Reference Nucleophilic Substitution 65 92 Microwave-Assisted 85 97 Catalyst-Free Electrophilic 78 95 -

Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic reactivity at the thiophene 4-position, aligning with experimental nitration results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.